molecular formula C8H16ClNO4S B15263148 Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate

Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate

Cat. No.: B15263148
M. Wt: 257.74 g/mol
InChI Key: CZNOXBWDIJWTQO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate: is an organic compound with the chemical formula C8H16ClNO4S . It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis. This compound is also utilized in biomedical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound is more complex and involves multiple steps to ensure high purity and yield. The process often includes the use of advanced purification techniques such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It has been employed in the development of enzyme inhibitors that can regulate specific biochemical pathways .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can target specific molecular sites, such as amino groups in proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

  • Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate
  • Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
  • N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate

Comparison: Compared to these similar compounds, Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate is unique due to its specific reactivity and stability. The presence of the chlorosulfonyl group provides distinct electrophilic properties, making it particularly useful in reactions requiring selective nucleophilic substitution .

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonylpropan-2-yl)carbamate

InChI

InChI=1S/C8H16ClNO4S/c1-6(5-15(9,12)13)10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

CZNOXBWDIJWTQO-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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